4-chloro-N,3-dimethoxy-N-methylbenzamide
Overview
Description
4-chloro-N,3-dimethoxy-N-methylbenzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,3-dimethoxy-N-methylbenzamide typically involves the condensation of 4-chloro-3,N-dimethoxybenzoic acid with N-methylamine. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, can be achieved through more efficient and scalable methods. One such method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This green and rapid method provides high yields and is eco-friendly .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 3,N-dimethoxy-N-methyl-benzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (SC(NH2)2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-chloro-3,N-dimethoxybenzoic acid, while reduction of the chloro group can produce 3,N-dimethoxy-N-methyl-benzamide.
Scientific Research Applications
4-chloro-N,3-dimethoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Mechanism of Action
The mechanism of action of 4-chloro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylbenzamide: Lacks the chloro group, which may result in different chemical and biological properties.
4-Chloro-3-methoxy-N-methylbenzamide: Contains only one methoxy group, potentially altering its reactivity and applications.
4-Chloro-3,N-dimethoxybenzamide: Does not have the N-methyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
4-chloro-N,3-dimethoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the N-methyl group, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H12ClNO3 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-N,3-dimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)7-4-5-8(11)9(6-7)14-2/h4-6H,1-3H3 |
InChI Key |
JDENWUHDRFDORT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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